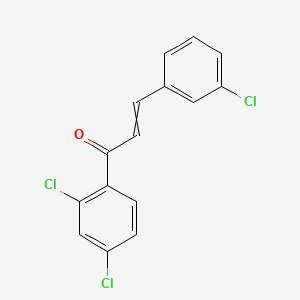

3-(3-Chlorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one

Description

3-(3-Chlorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one is a chlorinated chalcone derivative characterized by an α,β-unsaturated ketone backbone. Chalcones are widely studied for their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties . The compound features three chlorine substituents: one at the 3-position of the phenyl ring and two on the 2,4-dichlorophenyl group. This substitution pattern significantly influences its electronic structure, reactivity, and intermolecular interactions, as evidenced by crystallographic and computational studies .

Properties

IUPAC Name |

3-(3-chlorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl3O/c16-11-3-1-2-10(8-11)4-7-15(19)13-6-5-12(17)9-14(13)18/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKCBOPNZFPCHRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C=CC(=O)C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50821601 | |

| Record name | 3-(3-Chlorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50821601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

607717-57-7 | |

| Record name | 3-(3-Chlorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50821601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-chlorobenzaldehyde and 2,4-dichloroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products

Oxidation: Epoxides, carboxylic acids.

Reduction: Saturated ketones, alcohols.

Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The α,β-unsaturated carbonyl system can act as a Michael acceptor, forming covalent bonds with nucleophilic sites in biological molecules.

Comparison with Similar Compounds

Substitution Patterns and Electronic Effects

The electronic properties of chalcones are highly dependent on substituent positions and types. Below is a comparative analysis with key analogs:

Key Observations :

- Electron-Withdrawing Effects: Multiple chlorines lower the HOMO-LUMO gap, enhancing charge transfer properties critical for nonlinear optical applications .

- Methoxy vs. Chlorine : Methoxy-substituted analogs (e.g., ) exhibit higher HOMO-LUMO gaps due to electron donation, reducing reactivity compared to chlorinated derivatives .

Key Observations :

- Nitrofuran Derivatives : The addition of a nitrofuran group () significantly boosts antifungal activity, suggesting that hybrid structures could enhance the target compound’s efficacy.

- COX-2 Selectivity : Dichlorophenyl-substituted chalcones (e.g., ) show strong enzyme inhibition, likely due to interactions with hydrophobic pockets in COX-2 .

Structural and Crystallographic Features

Crystallographic data reveal how substituents influence molecular packing and stability:

Key Observations :

Biological Activity

3-(3-Chlorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in recent years due to its diverse biological activities. This compound is characterized by its unique structure, which includes two aromatic rings and a conjugated enone system. The biological implications of this compound are wide-ranging, including potential applications in cancer therapy, antimicrobial activity, and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure can be represented as follows:

Anticancer Activity

Recent studies have demonstrated the potential of this compound in inhibiting cancer cell proliferation. For instance, one study reported that certain chalcone derivatives exhibited significant antiproliferative effects on various cancer cell lines with IC50 values ranging from 0.17 to 2.69 µM . The mechanism of action appears to involve the induction of apoptosis through reactive oxygen species (ROS) generation and modulation of cell cycle progression.

Antimicrobial Activity

Chalcones have been recognized for their antimicrobial properties. Research indicates that this compound exhibits moderate antibacterial activity against various pathogens. For example, derivatives of this compound have shown selective activity against Chlamydia species and other bacterial strains . The presence of halogen substituents in the structure enhances its lipophilicity and biological efficacy.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes. A notable example is its role in arginase inhibition, where it demonstrated significant activity at low concentrations . This property is particularly relevant in the context of metabolic disorders and cancer therapy.

Study 1: Anticancer Efficacy

A study focused on the synthesis and evaluation of chalcone derivatives found that one compound exhibited an IC50 value of 1.6 µM against cancer cell lines . The study highlighted the importance of structural modifications in enhancing biological activity.

Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial efficacy of various chalcone derivatives, including this compound. Results indicated that certain derivatives showed potent activity against N. meningitidis and H. influenzae, suggesting potential therapeutic applications in treating bacterial infections .

Data Summary

Q & A

Basic: How can researchers optimize the synthesis of 3-(3-chlorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one to improve yield and purity?

Methodological Answer:

Optimization involves systematic variation of reaction parameters:

- Catalysts: Use Lewis acids (e.g., AlCl₃) or base-mediated Claisen-Schmidt condensation, as shown in analogous chalcone syntheses .

- Solvent Selection: Polar aprotic solvents (e.g., ethanol, DMF) enhance enolate formation and reduce side reactions .

- Temperature Control: Maintain 60–80°C to balance reaction kinetics and thermal decomposition risks .

- Purification: Column chromatography with silica gel (hexane/ethyl acetate gradient) effectively isolates the product .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

Combine multiple techniques for cross-validation:

- IR Spectroscopy: Confirm carbonyl (C=O, ~1647 cm⁻¹) and conjugated alkene (C=C, ~1592 cm⁻¹) stretches .

- NMR: ¹H NMR resolves aromatic protons (δ 7.0–8.0 ppm) and trans-alkene coupling constants (J = 15–16 Hz) .

- MS (ESI): Verify molecular ion [M+H]⁺ and fragmentation patterns .

Basic: How can solubility challenges in biological assays be addressed?

Methodological Answer:

- Solvent Systems: Use DMSO for initial stock solutions (≤10 mM) followed by dilution in aqueous buffers with surfactants (e.g., Tween-80) .

- Co-solvents: Ethanol or PEG-400 improve solubility without denaturing proteins .

- Nanoparticle Formulation: Encapsulate in PLGA nanoparticles to enhance bioavailability for in vitro studies .

Advanced: What mechanistic insights guide the design of derivatives for enhanced bioactivity?

Methodological Answer:

- Electrophilic Substitution: Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-position of the phenyl ring to modulate electron density and receptor binding .

- Steric Effects: Substituents at the 3-chlorophenyl moiety influence steric hindrance, as shown in crystallographic studies .

- DFT Calculations: Predict charge distribution and HOMO-LUMO gaps to prioritize synthetic targets .

Advanced: How is X-ray crystallography used to resolve structural ambiguities?

Methodological Answer:

- Crystal Growth: Slow evaporation from ethanol/acetone mixtures yields diffraction-quality crystals .

- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 110 K to minimize thermal motion .

- Refinement: SHELXL software refines parameters (R-factor < 0.05) to confirm bond angles and planarity of the enone system .

Advanced: What computational methods predict the compound’s reactivity and interactions?

Methodological Answer:

- Molecular Dynamics (MD): Simulate ligand-protein interactions using AMBER or GROMACS to identify binding pockets .

- Docking Studies (AutoDock Vina): Screen against targets like COX-2 or CYP450 enzymes with RMSD thresholds ≤2.0 Å .

- QSAR Models: Corinate substituent electronic parameters (Hammett σ) with IC₅₀ values for activity prediction .

Advanced: How can contradictory bioactivity data across studies be resolved?

Methodological Answer:

- Assay Standardization: Use identical cell lines (e.g., HepG2) and positive controls (e.g., doxorubicin) to normalize results .

- Metabolic Stability Tests: Incubate with liver microsomes to assess degradation rates impacting efficacy .

- Dose-Response Curves: Calculate EC₅₀ values in triplicate to reduce variability .

Advanced: What strategies validate the compound’s role in non-linear optical (NLO) applications?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.